5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester
CAS No.: 2121512-99-8
Cat. No.: VC11660779
Molecular Formula: C14H20BBrO4
Molecular Weight: 343.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121512-99-8 |
|---|---|
| Molecular Formula | C14H20BBrO4 |
| Molecular Weight | 343.02 g/mol |
| IUPAC Name | 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |
| Standard InChI Key | PZMHCUJQCLDWKR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |
Introduction
Chemical and Structural Properties
Molecular Composition and Stereochemistry
The compound’s IUPAC name, 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its pinacol-protected boronic ester functionality. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.02 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |
| InChIKey | PZMHCUJQCLDWKR-UHFFFAOYSA-N |
The pinacol ester group enhances stability by shielding the boronic acid from hydrolysis, making the compound suitable for prolonged storage and reactive conditions. The bromine atom at the 5-position and methoxy groups at the 2- and 4-positions direct electrophilic substitution reactions, enabling regioselective transformations in synthesis .
Synthesis and Optimization
Reaction Pathways
The synthesis of 5-bromo-2,4-dimethoxyphenylboronic acid, pinacol ester typically proceeds via a two-step process:
-
Boronic Acid Formation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst.
-
Esterification: The resulting boronic acid reacts with pinacol under acidic conditions to form the ester.
Recent advances highlight the role of solvent choice in optimizing yields. For example, cyclopentyl methyl ether (CPME) has replaced tetrahydrofuran (THF) in analogous reactions due to its higher boiling point (106°C vs. 66°C), which minimizes side reactions and improves efficiency for sterically demanding substrates .
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